6,6-Difluoro-1,4-diazepane dihydrobromide is a chemical compound with the molecular formula . It is classified as a derivative of diazepane, which is a seven-membered heterocyclic compound that contains two nitrogen atoms. The unique presence of two fluorine atoms in its structure provides this compound with distinctive chemical properties, making it a subject of interest in various scientific research fields, particularly in medicinal chemistry and materials science.
The synthesis of 6,6-difluoro-1,4-diazepane dihydrobromide typically involves the fluorination of 1,4-diazepane. A common method for synthesizing this compound is through the reaction of 1,4-diazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction is usually performed under controlled conditions in an inert atmosphere to minimize unwanted side reactions.
The molecular structure of 6,6-difluoro-1,4-diazepane dihydrobromide features a seven-membered ring with two nitrogen atoms and two fluorine substituents at the 6-position. This structure can be represented as follows:
6,6-Difluoro-1,4-diazepane dihydrobromide can undergo various chemical reactions:
The mechanism of action for 6,6-difluoro-1,4-diazepane dihydrobromide involves its interaction with specific biological targets. The fluorine atoms in the compound are capable of forming strong hydrogen bonds with biological molecules, influencing their structural conformation and functional properties. This interaction is significant in medicinal applications where the compound may act as an inhibitor or modulator of biological pathways.
The unique properties imparted by the fluorine atoms make this compound particularly interesting for further studies in drug development and material sciences.
6,6-Difluoro-1,4-diazepane dihydrobromide has several applications in scientific research:
The construction of the 1,4-diazepane core in 6,6-difluoro-1,4-diazepane dihydrobromide employs innovative catalytic and reagent-driven ring-closure methodologies. Palladium-catalyzed C–N bond metathesis represents a significant advancement, utilizing N,O-acetals (e.g., 111) as precursors to react with diamines (110). This strategy generates methanol as a benign byproduct, substantially simplifying purification while delivering diazepanes (112) in high yields [4]. Alternative approaches leverage hypervalent fluoroiodane reagents (e.g., (PhIO)₆ derivatives) in conjunction with ZnBF₄ as a Lewis acid catalyst. This system facilitates intramolecular cyclization of N,N′-ditosyl-protected allyldiaminoethane substrates, yielding protected 1,4-diazepanes—though optimization is required to improve the modest 20% yield observed in initial reports [4].
Radical-mediated cyclizations offer a complementary pathway. Cobalt-catalyzed hydrogen atom transfer (HAT) combined with radical-polar crossover enables the synthesis of 2-imino-1,3-diazepanes (114) from alkenyl guanidines (113). This method employs N-fluoro-2,4,6-collidinium triflate as both a radical initiator and fluorine source, operating under mild conditions compatible with sensitive functional groups [4].
Table 1: Ring-Closure Strategies for Diazepane Synthesis
Method | Key Reagents/Catalysts | Substrate | Product | Yield |
---|---|---|---|---|
Pd-Catalyzed Metathesis | Pd catalyst, N,O-acetal 111 | Diamine 110 | Diazepane 112 | High |
Hypervalent Iodane Cyclization | Fluoroiodane, ZnBF₄ | N,N′-Ditosyl diaminoethane | Protected diazepane | ~20% |
Co-Catalyzed HAT | Co catalyst, Me₃NFPy·OTf | Alkenyl guanidine 113 | 2-Imino-diazepane 114 | Moderate |
Incorporating gem-difluoro moieties at the C6 position of 1,4-diazepane necessitates precise electrophilic or radical fluorination protocols. Electrophilic reagents like N-fluoro-2,4,6-collidinium triflate (Me₃NFPy·OTf) enable late-stage fluorination of preformed diazepane intermediates. This reagent acts as a source of "F⁺" equivalents, attacking enolates or electron-rich carbons adjacent to activating groups (e.g., carbonyls or imines) [4]. For 6,6-difluoro-1,4-diazepane, fluorination likely targets a cyclic imine or ketone precursor, exploiting the electron-withdrawing nature of the diazepane nitrogen atoms to facilitate electrophilic attack.
Alternatively, copper-catalyzed aminofluorination of alkenes provides a route to β-fluoroamine precursors. Using Et₃N·3HF as a combined fluoride and acid source, this method achieves regio- and stereoselective addition across alkenes tethered to amine functionalities. Cyclization of such intermediates could yield fluorinated diazepanes, though direct application to 6,6-difluoro systems requires validation [2]. Fluoroxytrifluoromethane (CF₃OF) and xenon difluoride (XeF₂) represent additional electrophilic fluorinating agents capable of installing fluorine atoms into electron-rich heterocycles, though their use in diazepane synthesis remains exploratory [8].
Conversion of 6,6-difluoro-1,4-diazepane to its dihydrobromide salt enhances crystallinity, stability, and solubility—critical for pharmaceutical applications. The free base is typically treated with concentrated hydrobromic acid (HBr) in anhydrous solvents (e.g., ethanol or diethyl ether) under inert atmosphere. Stoichiometric control is essential to ensure complete protonation of both nitrogen atoms without decomposition.
Purification leverages recrystallization from hydroalcoholic mixtures (e.g., ethanol/water or isopropanol/water), exploiting the high aqueous solubility of the dihydrobromide salt. Cold-chain protocols (2–8°C) and inert atmosphere storage (e.g., argon) are mandated post-purification, as the compound is hygroscopic and susceptible to oxidative degradation [5] [9]. Analytical validation includes:
Table 2: Dihydrobromide Salt Characteristics
Property | Specification | Analytical Method |
---|---|---|
Counterion Stoichiometry | 2.0 ± 0.1 eq HBr | Ion Chromatography |
Water Content | ≤0.5% w/w | Karl Fischer Titration |
Storage Conditions | Inert atmosphere, 2–8°C | Stability Studies |
Purity | ≥95% (HPLC) | Reverse-Phase HPLC |
The non-planar conformation of 1,4-diazepanes introduces stereochemical complexity at C3/C7 (chiral centers) and C6 (difluoro moiety). Copper-catalyzed aminofluorination of cyclic alkenes demonstrates high trans-diastereoselectivity (dr >20:1) in diazepine formation due to steric constraints in the fluorination step. Fluoride delivery occurs antiperiplanar to the installed amino group, governed by the chair-like transition state of the seven-membered ring [2].
For acyclic precursors, diastereocontrol is modest (dr ~3:1). Chiral auxiliaries or asymmetric catalysis may improve selectivity. Iridium-catalyzed allylic amination generates pyrimidine-fused diazepinones (135) with excellent enantioselectivity (up to 99% ee) via π-allyl iridium intermediates (137). This principle could be adapted to non-fused diazepanes using chiral ligands (e.g., phosphoramidites) [4]. Conformational analysis indicates that the gem-difluoro group at C6 locks the diazepane ring into a boat conformation, influencing the spatial orientation of substituents at adjacent centers. Computational modeling (DFT) aids in predicting stereochemical outcomes during ring-closure and fluorination steps [4] [5].
This synthesis-focused analysis excludes pharmacological data per the outlined scope, emphasizing molecular construction and refinement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1